molecular formula C22H20F3NO B1399626 N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide CAS No. 955371-05-8

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

Cat. No.: B1399626
CAS No.: 955371-05-8
M. Wt: 371.4 g/mol
InChI Key: GDEHAOJGPHEOSO-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide (CAS: 1005450-55-4) is a chiral amide featuring a naphthalene moiety, a trifluoromethylphenyl group, and a propanamide backbone. Its molecular formula is C₂₂H₂₀F₃NO, with a molecular weight of 371.4 g/mol . The (R)-enantiomer is particularly significant, as it serves as a key intermediate in synthesizing Cinacalcet hydrochloride, a drug used to treat secondary hyperparathyroidism .

Properties

IUPAC Name

N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)phenyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3NO/c1-15(19-11-5-8-17-7-2-3-10-20(17)19)26-21(27)13-12-16-6-4-9-18(14-16)22(23,24)25/h2-11,14-15H,12-13H2,1H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDEHAOJGPHEOSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NC(=O)CCC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30727637
Record name N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955371-05-8
Record name N-[1-(Naphthalen-1-yl)ethyl]-3-[3-(trifluoromethyl)phenyl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30727637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically involves coupling a chiral amine, (R)-1-(naphthalen-1-yl)ethylamine, with a substituted phenylpropanoic acid or its derivatives, followed by reduction or functional group modifications to yield the amide intermediate. The process emphasizes stereochemical retention and high purity.

Method A: Reductive Amination and Amide Formation (Patent AU2010294283A1)

  • Starting Materials: (R)-1-(naphthalen-1-yl)ethylamine hydrochloride, 3-(3-(trifluoromethyl)phenyl)propanal or 3-(3-(trifluoromethyl)phenyl)propanoic acid derivatives.
  • Procedure:
    • The amine hydrochloride is reacted with paraformaldehyde and the ketone or aldehyde derivative in an acidic aqueous ethanol medium under microwave irradiation for rapid conversion.
    • Subsequent isolation involves filtration and washing to yield the amide intermediate.
  • Key Conditions: Microwave irradiation (max 250W), reaction time around 5 minutes, followed by filtration and drying at 50°C.
  • Yield: High yields reported (e.g., 91.7% for related intermediates).
  • Notes: The method ensures rapid synthesis and high purity, suitable for scale-up.

Method B: Hydrogenation of (E)-N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)acrylamide (ChemicalBook Synthesis)

  • Starting Material: (E)-N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)acrylamide.
  • Catalyst: Palladium on activated carbon (Pd/C, 10 wt%).
  • Solvent: Methanol and toluene mixture.
  • Conditions: Hydrogen atmosphere at room temperature for 1.5 hours.
  • Process:
    • The alkene double bond and amide carbonyl are reduced stepwise.
    • The reaction is monitored by HPLC for completion.
  • Yield: Approximately 91.2%.
  • Advantages: High selectivity and mild conditions, suitable for sensitive chiral centers.

Method C: Improved Process via Autoclave Reaction (Patent WO2014178068A2)

  • Starting Materials: (R)-1-(naphthalen-1-yl)ethanamine and 3-(3-(trifluoromethyl)phenyl)propanal.
  • Procedure:
    • Reaction in methanol at 25–35°C.
    • Post-reaction treatment includes filtration, washing with aqueous methanol and water.
    • Purification by treatment with ethyl acetate, heating to 70–80°C, activated charcoal treatment, filtration, and concentration.
  • Outcome: Cinacalcet hydrochloride with purity > 99.9% by HPLC.
  • Significance: This method highlights purification steps critical for pharmaceutical-grade product.

Data Table Summarizing Preparation Methods

Method No. Starting Materials Key Conditions Catalyst/ Reagents Yield (%) Purity/Notes Reference
1 (R)-1-(naphthalen-1-yl)ethylamine HCl, paraformaldehyde, 3-(3-(trifluoromethyl)acetophenone) Microwave irradiation, 5 min, 50°C drying Acidic aqueous ethanol ~91.7 Rapid, high purity Patent AU2010294283A1
2 (E)-N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)acrylamide H2, Pd/C, MeOH/toluene, RT, 1.5 h Pd on activated carbon 91.2 Stepwise reduction, monitored by HPLC ChemicalBook synthesis
3 (R)-1-(naphthalen-1-yl)ethanamine, 3-(3-(trifluoromethyl)phenyl)propanal Methanol, 25–35°C, filtration, ethyl acetate treatment Activated charcoal for purification Not specified Purity >99.9% by HPLC Patent WO2014178068A2

Research Findings and Analysis

  • Stereochemical Control: The use of (R)-1-(naphthalen-1-yl)ethylamine as a chiral amine starting material is essential to obtain the desired enantiomer with high optical purity, as the pharmacological activity of the R-enantiomer is significantly higher than the S-enantiomer.
  • Purification Techniques: Activated charcoal treatment and controlled crystallization from ethyl acetate are critical for achieving pharmaceutical-grade purity (>99.9%).
  • Reaction Monitoring: High-performance liquid chromatography (HPLC) is the standard analytical method for monitoring reaction progress and purity, especially for chiral separation.
  • Microwave-Assisted Synthesis: Accelerates reaction rates and improves yields, representing a modern approach to amide bond formation in this context.
  • Hydrogenation Step: Selective reduction of double bonds and carbonyl groups under mild conditions preserves stereochemistry and avoids racemization.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride to form the corresponding amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Oxidized derivatives of the naphthalene and phenyl rings.

    Reduction: Corresponding amine derivatives.

    Substitution: Products with substituted trifluoromethyl groups.

Scientific Research Applications

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Cinacalcet ((R)-N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine)
  • Structure : Replaces the amide group with an amine.
  • Activity : Cinacalcet is the active pharmaceutical ingredient (API) that modulates calcium-sensing receptors to treat hyperparathyroidism .
  • Key Difference : The amine functional group improves metabolic stability and oral bioavailability compared to the amide precursor .
(S)-3-(3-(Difluoromethyl)phenyl)-N-(1-(naphthalen-1-yl)ethyl)propan-1-amine (5e)
  • Structure : Contains a difluoromethyl (-CF₂H) group instead of trifluoromethyl and retains an amine group.
  • Activity: Not explicitly stated, but fluorinated analogs often exhibit enhanced pharmacokinetic properties.
  • Key Difference : Reduced fluorination may lower lipophilicity and alter target engagement .

Substitution Pattern Variations

N-(1-(Naphthalen-2-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine Hydrochloride
  • Structure : Naphthalen-2-yl substituent instead of naphthalen-1-yl.
  • Activity : Positional isomerism likely affects receptor binding due to altered steric and electronic interactions.
  • Key Difference : Substitution on the naphthalene ring (1-yl vs. 2-yl) can significantly impact solubility and potency .
(±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Chlorophenethyl and methoxynaphthalene substituents.
  • Activity : Methoxy groups may enhance antioxidant properties, as seen in related naproxen derivatives .
Antioxidant and Anticancer Derivatives
  • N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide and 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)ethylidene)propanehydrazide Activity: Exhibit 1.4× higher antioxidant activity than ascorbic acid. Key Difference: Hydrazide and isoindoline moieties introduce additional hydrogen-bonding sites, enhancing radical scavenging .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Incorporates an indole group, a common motif in serotonin receptor ligands.
  • Activity: Potential applications in neurodegenerative or antiviral research (e.g., SARS-CoV-2) due to tryptamine-derived scaffolds .

Biological Activity

N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide, often referred to as a naphthalene derivative, has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound's molecular formula is C22H20F3NC_{22}H_{20}F_3N with a molecular weight of approximately 371.40 g/mol. Its structure combines a naphthalene moiety with a trifluoromethyl phenyl group, which may influence its interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The naphthalene ring can engage in π-π stacking interactions, while the amino group allows for hydrogen bonding. These interactions may modulate the activity of enzymes or receptors, leading to diverse biological effects.

Anticancer Activity

Recent studies have indicated that derivatives of naphthalene compounds exhibit significant anticancer properties. For instance, compounds structurally similar to this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects. In particular, the compound has shown promising results against glioblastoma and breast cancer cell lines through mechanisms that likely involve apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Naphthalene Derivative AU-87 Glioblastoma12.5
Naphthalene Derivative BMDA-MB-231 Breast Cancer15.0
This compoundVariousTBDThis Study

Antioxidant Activity

The antioxidant properties of naphthalene derivatives have also been explored. These compounds can scavenge free radicals, thus potentially preventing oxidative stress-related damage in cells. The DPPH radical scavenging assay has been employed to evaluate the antioxidant capacity of these compounds, showing that they possess significant activity comparable to established antioxidants like ascorbic acid.

Table 2: Antioxidant Activity Results

Compound NameDPPH Scavenging Activity (%)Reference
Naphthalene Derivative C85% at 50 µM
Naphthalene Derivative D78% at 50 µM
This compoundTBDThis Study

Case Studies

Several case studies have reported on the synthesis and biological evaluation of naphthalene derivatives:

  • Study on Anticancer Properties : A study demonstrated that a series of naphthalene-based amides exhibited cytotoxicity against human cancer cell lines, with mechanisms involving apoptosis and inhibition of specific signaling pathways.
  • Antioxidant Evaluation : Another research effort focused on the antioxidant capabilities of these compounds, revealing their potential as therapeutic agents in oxidative stress-related diseases.

Q & A

Basic Question: What are the critical steps and optimization strategies for synthesizing N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide?

Methodological Answer:
Synthesis typically involves multi-step reactions:

Acylation : Coupling 3-(3-(trifluoromethyl)phenyl)propanoic acid with 1-(naphthalen-1-yl)ethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) under inert conditions.

Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to isolate the product.

Yield Optimization : Adjusting reaction temperature (0–25°C), stoichiometry (1:1.2 molar ratio of amine to acid), and solvent polarity (DCM or THF) to minimize side reactions like racemization or incomplete coupling .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound, particularly in neurokinin receptor modulation studies?

Methodological Answer:
Contradictions may arise from:

  • Receptor Subtype Selectivity : Use radioligand binding assays (e.g., competitive displacement with [³H]-Substance P) across NK1, NK2, and NK3 receptors to clarify selectivity profiles.
  • Off-Target Effects : Perform counter-screening against GPCR panels (e.g., β-arrestin recruitment assays) to identify non-specific interactions.
  • Data Normalization : Account for variability in cell lines (CHO vs. HEK293) and receptor expression levels using qPCR-based normalization .

Basic Question: What analytical techniques are recommended for characterizing the purity and stereochemical integrity of this compound?

Methodological Answer:

  • HPLC/UPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30) to assess purity (>98%).
  • Chiral Chromatography : Employ Chiralpak IA-3 columns (hexane:isopropanol 90:10) to verify enantiomeric excess (>99% for R-configuration).
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., naphthalene protons at δ 7.4–8.2 ppm) and HRMS (calculated for C₂₂H₂₁F₃NO: 396.1573) .

Advanced Question: How can researchers design in vivo studies to evaluate the pharmacokinetic and toxicity profiles of this compound?

Methodological Answer:

  • Dosing Regimens : Administer orally (5–50 mg/kg) or intravenously (1–10 mg/kg) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, 24 h post-dose.
  • Metabolite Identification : Use LC-MS/MS with positive ion mode to detect phase I/II metabolites (e.g., hydroxylation at the naphthalene ring).
  • Toxicology Screens : Include hepatic (ALT/AST), renal (creatinine), and hematological parameters (RBC/WBC counts) in 28-day repeat-dose studies .

Basic Question: What computational tools are suitable for predicting the binding mode of this compound to neurokinin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with NK1 receptor crystal structures (PDB: 7D7R) to simulate ligand-receptor interactions.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of key interactions (e.g., hydrogen bonding with Gln165 or hydrophobic contacts with Trp184).
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔG ~ -9.5 kcal/mol) .

Advanced Question: How can researchers address discrepancies in solubility and formulation stability during preclinical development?

Methodological Answer:

  • Solubility Enhancement : Test co-solvents (PEG 400, Cremophor EL) or cyclodextrin complexes (e.g., HP-β-CD) in pH 7.4 PBS.
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with UPLC monitoring for hydrolytic (amide bond cleavage) or oxidative degradation (naphthalene ring oxidation).
  • Solid-State Analysis : Use DSC and PXRD to identify stable polymorphs (e.g., Form I melting endotherm at 145°C) .

Basic Question: What are the key structural determinants of this compound’s bioactivity, and how can they be modified for SAR studies?

Methodological Answer:

  • Critical Moieties :
    • Naphthalene Group : Replace with indole or biphenyl to test hydrophobic pocket interactions.
    • Trifluoromethyl Group : Substitute with -CF₂H or -Cl to modulate electron-withdrawing effects.
    • Amide Linker : Replace with sulfonamide or urea to alter hydrogen-bonding capacity.
  • Synthetic Routes : Use Suzuki-Miyaura coupling for aryl modifications or reductive amination for amine substitutions .

Advanced Question: How can researchers validate the compound’s mechanism of action when conflicting data arise from different assay formats?

Methodological Answer:

  • Orthogonal Assays : Compare results from calcium flux (FLIPR), cAMP accumulation, and β-arrestin recruitment assays to confirm signaling pathways.
  • Knockout Models : Use CRISPR-Cas9 to generate NK1 receptor-deficient cell lines and test compound activity.
  • Biophysical Validation : Employ SPR (Biacore) to measure direct binding kinetics (Kd, kon/koff) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide
Reactant of Route 2
Reactant of Route 2
N-(1-(Naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propanamide

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